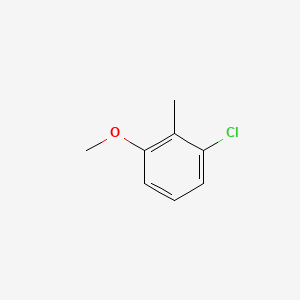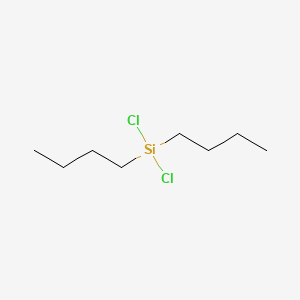
4-(Chloromethyl)phenyltrichlorosilane
Descripción general
Descripción
4-(Chloromethyl)phenyltrichlorosilane is a chemical compound used as a pharmaceutical intermediate . Its molecular formula is C7H6Cl4Si .
Synthesis Analysis
Nanostructures of 4-(Chloromethyl)phenyltrichlorosilane (CMPS) were used as a foundation to attach and grow heterostructures of porphyrins and organosilanes . A protocol was developed with particle lithography using steps of immersion in organosilane solutions to selectively passivate the surface of Si(111) with octadecyltrichlorosilane (OTS). Nanostructures of CMPS formed within the nanoholes, to furnish spatially selective sites for binding porphyrins .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)phenyltrichlorosilane is represented by the formula C7H6Cl4Si .Chemical Reactions Analysis
The nanostructures of 4-(Chloromethyl)phenyltrichlorosilane were used as a foundation to attach and grow heterostructures of porphyrins and organosilanes . The attachment of porphyrins was evidenced by increases in the height and width of the CMPS nanopatterns .Physical And Chemical Properties Analysis
4-(Chloromethyl)phenyltrichlorosilane reacts with water . It should be stored under dry inert gas in a dry and well-ventilated place. It is sensitive to moisture and is incompatible with oxidizing agents and bases .Aplicaciones Científicas De Investigación
Nanopatterning
“4-(Chloromethyl)phenyltrichlorosilane” (CMPS) has been used in the field of nanopatterning . Nanostructures of CMPS were used as a foundation to attach and grow heterostructures of porphyrins and organosilanes . A protocol was developed with particle lithography using steps of immersion in organosilane solutions to selectively passivate the surface of Si(111) with octadecyltrichlorosilane (OTS) .
Surface Self-Assembly
CMPS has been used in the study of surface self-assembly . The self-assembly and growth of CMPS nanostructures within nanoholes that were formed within a thin film of OTS were studied ex situ using atomic force microscopy (AFM) . The effects of selected solvents and temperatures on the growth of the CMPS were investigated to gain insight into the mechanisms of the surface assembly and self-polymerization of CMPS .
Nanofabrication
CMPS has been used in nanofabrication . Particle lithography provides a useful tool for studying chemical reactions at the nanometer scale since basic steps of sample preparation can be used to make multiple nanopatterns for surface measurements under controlled environmental conditions .
Pharmaceutical Intermediate
CMPS is used as a pharmaceutical intermediate . However, the specific pharmaceutical applications are not detailed in the sources.
Mecanismo De Acción
Target of Action
4-(Chloromethyl)phenyltrichlorosilane, also known as Trichloro(4-(chloromethyl)phenyl)silane, is a type of organosilicon compoundIt is known to react with various compounds such as hydrogen, oxygen, and amines .
Biochemical Pathways
It is used in organic synthesis reactions, such as the ruthenium-catalyzed hydrogen transfer reaction and the suzuki coupling reaction . These reactions involve complex biochemical pathways that can have downstream effects on various biological processes.
Pharmacokinetics
It is known that the compound reacts with water , which could potentially affect its bioavailability.
Result of Action
It is known to be used as a cross-linking agent for silicone rubber, improving its elasticity and heat resistance . This suggests that it can cause significant changes in the properties of the materials it interacts with.
Action Environment
The action of 4-(Chloromethyl)phenyltrichlorosilane can be influenced by environmental factors. For instance, it reacts violently with water , and it decomposes at high temperatures . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the presence of water and the temperature of the environment.
Safety and Hazards
Direcciones Futuras
The future directions of 4-(Chloromethyl)phenyltrichlorosilane research involve its use in the construction of porphyrin heterostructures . The properties of porphyrins change inherently as a result of differences in macromolecular substituents, surface bonding mechanisms, surface orientation, and coordinated metals . This makes 4-(Chloromethyl)phenyltrichlorosilane an area of active investigation .
Propiedades
IUPAC Name |
trichloro-[4-(chloromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl4Si/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYBQFPZMKPGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065584 | |
| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)phenyltrichlorosilane | |
CAS RN |
13688-90-9 | |
| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















